5beta-Mestanolone

Descripción general

Descripción

5beta-Mestanolone: is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is known for its strong androgenic effects and weak anabolic effects, making it useful for producing masculine psychological and behavioral effects . It was discovered in 1935 and introduced for medical use in the 1950s .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5beta-Mestanolone involves several steps. One method uses 4-androstene-3,17-dione as the starting material. This compound undergoes an acid-catalyzed reaction with triethyl orthoformate in organic solvents like low-carbon alcohols to obtain an etherate. The etherate then undergoes a Grignard addition reaction with methyl-magnesium-halide in an organic solvent to form a 17-methyl-3-ethyoxyl-5-diene alcohol. This intermediate is then catalyzed with palladium charcoal for hydrogenation, resulting in a ketone. Finally, the ketone undergoes acid-catalyzed hydrolysis in organic solvents to yield crude this compound, which is then refined .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cheap and readily available raw materials, efficient catalytic reactions, and high recovery rates of solvents to reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: 5beta-Mestanolone undergoes various chemical reactions, including oxidation, reduction, and hydroxylation.

Common Reagents and Conditions:

Hydroxylation: Hydroxylation reactions are often mediated by microbial enzymes, particularly cytochrome P450 monooxygenase systems in fungi.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, such as 17β-hydroxy-17α-methyl-5α-androsta-1-ene-3,11-dione and 14α,17β-dihydroxy-17α-methyl-5α-androstan-3,11-dione .

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

Chemistry:

- Synthesis of Anabolic Steroids: 5beta-Mestanolone serves as a precursor in the synthesis of other anabolic steroids. Its structural characteristics make it a valuable starting material for creating compounds with enhanced anabolic properties.

Biology:

- Androgen Receptor Binding: The compound exhibits strong binding affinity to androgen receptors, which is crucial for its role in muscle growth and development. Studies have shown that it promotes protein synthesis and inhibits protein breakdown, leading to increased muscle mass .

- Cytotoxic Effects: Research indicates that this compound displays moderate cytotoxicity against cancer cell lines such as HeLa (human cervical carcinoma), suggesting potential applications in cancer research.

Medical Applications

Treatment of Hormonal Deficiencies:

- Male Hypogonadism: this compound has been utilized in clinical settings to treat male hypogonadism and androgen deficiencies. Its ability to mimic the effects of testosterone makes it suitable for restoring hormonal balance.

- Potential Cancer Treatment: There is ongoing exploration into the use of this compound for treating breast cancer and postmenopausal osteoporosis due to its androgenic properties.

Industrial Applications

Performance-Enhancing Drugs:

- Bodybuilding and Athletics: this compound is often associated with the development of performance-enhancing drugs. Despite its effectiveness in promoting muscle growth, its use is prohibited in many sports due to health risks and ethical concerns regarding doping.

Case Study 1: Anticancer Efficacy

- Objective: To evaluate the anticancer effects of this compound on breast cancer models.

- Results: The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating its potential as a targeted cancer therapy.

Case Study 2: Muscle Growth Promotion

- Objective: Assess the impact of varying dosages of this compound on muscle growth in animal models.

- Findings: In vivo studies indicated that higher doses led to significant increases in muscle mass compared to control groups, reinforcing its application in treating muscle-wasting conditions.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemistry | Synthesis of anabolic steroids | Serves as a precursor for steroid synthesis |

| Biology | Androgen receptor binding | Promotes muscle growth; cytotoxic to cancer cells |

| Medicine | Treatment for male hypogonadism | Restores hormonal balance |

| Potential use in breast cancer treatment | Induces apoptosis in cancer cells | |

| Industry | Development of performance-enhancing drugs | Associated with doping practices |

Mecanismo De Acción

5beta-Mestanolone exerts its effects by binding to androgen receptors within the body’s cells. This binding triggers a series of physiological responses, including increased muscle mass, improved strength, and rapid fat loss. The compound promotes protein synthesis, inhibits protein breakdown, and regulates fat metabolism . These effects are achieved through several mechanisms, including the promotion of protein synthesis, inhibition of protein breakdown, and regulation of fat metabolism .

Comparación Con Compuestos Similares

Androstanolone (Dihydrotestosterone): Similar in structure and effects but not orally active.

Mesterolone: Another synthetic anabolic-androgenic steroid with weak anabolic effects.

Oxandrolone: Known for its anabolic effects and used in muscle-wasting conditions.

Uniqueness: 5beta-Mestanolone is unique due to its strong androgenic effects and weak anabolic effects, making it particularly useful for producing masculine psychological and behavioral effects . Unlike other similar compounds, it is orally active and does not convert to estrogen, reducing the risk of estrogenic side effects .

Actividad Biológica

5beta-Mestanolone, a synthetic anabolic-androgenic steroid (AAS), is primarily known for its effects on muscle growth and its interactions with androgen receptors. This article delves into the biological activity of this compound, covering its mechanism of action, pharmacokinetics, cellular effects, and potential therapeutic applications.

Target of Action

this compound primarily targets androgen receptors (AR) within the body's cells. Upon binding to these receptors, it mimics the actions of natural male hormones, leading to various physiological responses.

Mode of Action

The compound functions similarly to dihydrotestosterone (DHT), an endogenous androgen. Its C17α methyl group grants it oral bioavailability, making it effective when administered orally.

Biochemical Pathways

The binding of this compound to AR triggers a cascade of biochemical reactions that promote muscle hypertrophy and fat loss. It also influences gene expression related to muscle growth and metabolism .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile due to its oral activity. Key aspects include:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Distributed throughout body tissues, with a propensity for muscle tissue.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting varying biological activities.

- Excretion : Predominantly excreted via urine, with specific metabolites identifiable in biological samples .

Cellular Effects

Research indicates that this compound has notable effects on various cell types:

- Cytotoxicity : Exhibits moderate cytotoxicity against cancer cell lines such as HeLa (human cervical carcinoma) and MCF-7 (breast cancer) cells. This suggests potential applications in cancer treatment .

- Androgenic Activity : Increases luciferase activity in assays designed to measure AR activation, indicating strong androgenic properties .

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage. Higher doses correlate with enhanced muscle mass and strength gains in animal models, while lower doses may have minimal effects. This variability underscores the importance of dosage optimization in therapeutic applications .

Research Applications

This compound has several scientific and clinical applications:

- Muscle Growth Studies : Used extensively in research focused on muscle hypertrophy and athletic performance enhancement.

- Medical Uses : Investigated for treating male hypogonadism and androgen deficiencies. Its potential role in managing conditions like breast cancer and postmenopausal osteoporosis is also being explored .

- Performance Enhancement : Commonly found in nutritional supplements marketed for bodybuilding and athletic performance, though its use is often prohibited in competitive sports due to doping regulations .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Androgen Receptor Binding Study : A study demonstrated that this compound binds with high affinity to nuclear androgen receptors, significantly increasing luciferase activity at concentrations as low as 10 μM .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of this compound on cancer cell lines revealed that it induces cell death at certain concentrations, suggesting a dual role as both an anabolic agent and a potential anticancer compound .

Summary Table of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Androgenic Activity | Binds to androgen receptors | Increased muscle mass |

| Cytotoxicity | Affects cancer cell lines | Moderate cytotoxicity against HeLa |

| Pharmacokinetics | Oral bioavailability | Rapid absorption; liver metabolism |

| Therapeutic Uses | Treatment for hypogonadism and osteoporosis | Potential anticancer properties |

Propiedades

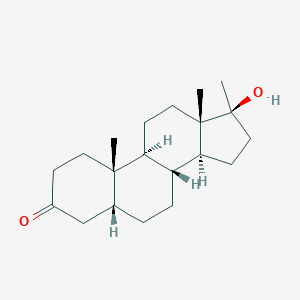

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15-,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZDXEKUWRCKOB-IHTGJJIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3275-58-9 | |

| Record name | 5beta-Mestanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-55974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5.BETA.-MESTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09R0044QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.